molecular formula C18H11F2NO B12615641 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one CAS No. 914383-96-3

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Cat. No.: B12615641
CAS No.: 914383-96-3
M. Wt: 295.3 g/mol
InChI Key: GDPKSRAHALHSDP-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of a 2,4-difluorophenyl group and a quinolin-2-yl group connected by a propenone bridge

Properties

CAS No.

914383-96-3

Molecular Formula

C18H11F2NO

Molecular Weight

295.3 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-quinolin-2-ylprop-2-en-1-one

InChI

InChI=1S/C18H11F2NO/c19-13-6-9-15(16(20)11-13)18(22)10-8-14-7-5-12-3-1-2-4-17(12)21-14/h1-11H

InChI Key

GDPKSRAHALHSDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-difluorobenzaldehyde and 2-acetylquinoline in the presence of a base. The reaction conditions are as follows:

    Reactants: 2,4-difluorobenzaldehyde and 2-acetylquinoline.

    Base: Sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

The reaction mixture is then neutralized, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated propyl chain.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Saturated propyl chain derivatives.

    Substitution: Phenyl ring substituted with various functional groups.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its biological effects. The quinoline moiety is known to intercalate with DNA, which may contribute to its anticancer activity. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one can be compared with other chalcones and quinoline derivatives:

    Chalcones: Similar compounds include 1-(2,4-dichlorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one and 1-(2,4-dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one. These compounds share the chalcone structure but differ in the substituents on the phenyl ring.

    Quinoline Derivatives: Compounds such as 2-phenylquinoline and 2-(2,4-difluorophenyl)quinoline are similar but lack the propenone bridge.

The uniqueness of this compound lies in its combination of the difluorophenyl and quinoline moieties, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the chalcone class, notable for its unique structural features, including a difluorophenyl group and a quinoline moiety. Its molecular formula is C18H11F2NO, with a molecular weight of approximately 295.3 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-difluorobenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide, usually performed in ethanol under reflux conditions. This method is favored for its ability to yield high purity and yield of the desired product.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of quinoline compounds can inhibit cancer cell proliferation. For instance, this compound has been evaluated for its cytotoxic effects against different cancer cell lines.
  • Antimicrobial Properties : The compound has also been investigated for its potential as an antimicrobial agent, showing effectiveness against various bacterial and fungal strains.

Case Studies

Recent studies have highlighted the anticancer potential of quinoline derivatives:

  • In Vitro Studies : In one study evaluating the cytotoxicity of various quinoline derivatives against MDA-MB231 (breast cancer) and PC-3 (prostate cancer) cell lines, compounds similar to this compound demonstrated significant growth inhibition. The most potent compounds showed IC50 values as low as 28 µM against PC-3 cells .
    CompoundCell LineIC50 (µM)
    Compound AMDA-MB23135
    Compound BPC-328
    Compound CMRC-5>82
  • Mechanistic Insights : The mechanism of action appears to involve the degradation of cyclin-dependent kinase CDK4, which is crucial for cell cycle regulation. This suggests that the compound may exert its effects by disrupting key signaling pathways involved in cancer cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed through various assays:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have exhibited significant antifungal activity with MIC values ranging from 2.70 to 3.74 µg/mL against specific fungal strains .
    CompoundFungal StrainMIC (µg/mL)
    Compound DStrain X3.00
    Compound EStrain Y2.70

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds within this class:

  • Structural Variations : Variations in substituents on the quinoline and phenyl rings can significantly impact biological activity. For example, modifications that enhance lipophilicity or alter electronic properties have been shown to improve anticancer potency.
    Structural FeatureEffect on Activity
    Fluorine SubstituentsIncreased potency against cancer cells
    Alkyl SubstituentsEnhanced solubility and bioavailability

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